FXIIa-IN-1

Description

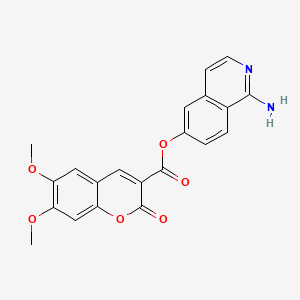

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H16N2O6 |

|---|---|

Molecular Weight |

392.4 g/mol |

IUPAC Name |

(1-aminoisoquinolin-6-yl) 6,7-dimethoxy-2-oxochromene-3-carboxylate |

InChI |

InChI=1S/C21H16N2O6/c1-26-17-9-12-8-15(21(25)29-16(12)10-18(17)27-2)20(24)28-13-3-4-14-11(7-13)5-6-23-19(14)22/h3-10H,1-2H3,(H2,22,23) |

InChI Key |

MRKFVLTUFONGMP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=C(C(=O)O2)C(=O)OC3=CC4=C(C=C3)C(=NC=C4)N)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of FXIIa-IN-1: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Factor XIIa (FXIIa) is a serine protease that plays a critical role in the initiation of the intrinsic coagulation pathway and the kallikrein-kinin system. Its inhibition is a promising therapeutic strategy for the development of anticoagulants with a reduced risk of bleeding compared to current standards of care. This technical guide details the discovery, synthesis, and characterization of FXIIa-IN-1, a novel small molecule inhibitor of FXIIa. This document provides a comprehensive overview of its inhibitory activity, selectivity, and mechanism of action, supported by detailed experimental protocols and data presented for comparative analysis.

Introduction

The coagulation cascade is a complex series of enzymatic reactions leading to the formation of a fibrin clot. The intrinsic pathway is initiated by the autoactivation of Factor XII (FXII) to its active form, FXIIa, upon contact with negatively charged surfaces.[1] FXIIa then activates Factor XI (FXI) to FXIa, which in turn activates Factor IX (FIX), ultimately leading to thrombin generation and fibrin formation.[1] While essential for pathological thrombus formation, the intrinsic pathway is largely dispensable for normal hemostasis, making FXIIa an attractive target for developing safer antithrombotic agents.[2]

This compound (herein referred to as "Inhibitor 1" based on its designation in foundational research) is an amidine-containing small molecule identified through virtual screening as a potent and selective inhibitor of human FXIIa.[2] This document serves as a comprehensive technical resource on its discovery, synthesis, and biological evaluation.

Discovery of Inhibitor 1

Inhibitor 1 was identified through a virtual screening campaign aimed at discovering novel FXIIa inhibitors.[2] Its selection was based on its predicted ability to bind to the active site of FXIIa. Subsequent in vitro testing confirmed its inhibitory activity and selectivity.

Inhibitory Activity and Selectivity

The inhibitory activity of Inhibitor 1 against human FXIIa and other related serine proteases was determined using chromogenic substrate hydrolysis assays.[2] The results are summarized in Table 1.

| Target Enzyme | IC50 (µM) | Selectivity Index vs. FXIIa |

| FXIIa | 29.8 ± 5.6 | - |

| Thrombin | >400 | >13 |

| Factor IXa | >400 | >13 |

| Factor Xa | 57.0 ± 10 | 2 |

| Factor XIa | >400 | >13 |

| Activated Protein C (APC) | >200 | >7 |

| Table 1: Inhibitory activity and selectivity of Inhibitor 1 against various serine proteases. Data sourced from Al-Horani et al., 2024.[2] |

Mechanism of Action

Michaelis-Menten kinetics studies revealed that Inhibitor 1 is a competitive inhibitor of FXIIa, indicating that it binds to the active site of the enzyme.[2] Molecular modeling studies suggest that the amidine groups of the inhibitor form key interactions with residues in the S1 pocket of the FXIIa active site, including a salt bridge with Asp189.[2]

Anticoagulant Activity

The anticoagulant effect of Inhibitor 1 was assessed using the activated partial thromboplastin time (aPTT) assay in human plasma. The inhibitor demonstrated a concentration-dependent prolongation of clotting time, confirming its ability to inhibit the intrinsic coagulation pathway.[2]

Synthesis Pathway of Inhibitor 1

While the specific synthesis protocol for Inhibitor 1 (4,4'-(furan-2,5-diyl)dibenzimidamide) is not detailed in the initial discovery publication, a plausible synthetic route can be devised based on established methods for the synthesis of 2,5-diaryl furans and the conversion of nitriles to benzamidines.

Experimental Protocols

Chromogenic FXIIa Inhibition Assay

This assay measures the ability of an inhibitor to block the enzymatic activity of FXIIa on a chromogenic substrate.

Materials:

-

Human α-FXIIa

-

Chromogenic substrate for FXIIa (e.g., S-2302)

-

Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

-

Inhibitor 1 stock solution (in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of Inhibitor 1 in assay buffer.

-

In a 96-well plate, add a fixed concentration of human α-FXIIa to each well.

-

Add the diluted inhibitor solutions to the wells and incubate for a specified period (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the chromogenic substrate to each well.

-

Monitor the change in absorbance at 405 nm over time using a microplate reader.

-

Calculate the rate of substrate hydrolysis for each inhibitor concentration.

-

Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Activated Partial Thromboplastin Time (aPTT) Assay

This assay assesses the effect of an inhibitor on the intrinsic and common pathways of coagulation in plasma.[3]

Materials:

-

Human plasma (platelet-poor)

-

aPTT reagent (containing a contact activator and phospholipids)

-

Calcium chloride (CaCl2) solution

-

Inhibitor 1 stock solution (in DMSO)

-

Coagulometer

Procedure:

-

Pre-warm the human plasma, aPTT reagent, and CaCl2 solution to 37°C.[4]

-

Prepare dilutions of Inhibitor 1 in plasma.

-

In a coagulometer cuvette, mix the plasma containing the inhibitor with the aPTT reagent.[5]

-

Incubate the mixture for a specific time (e.g., 3-5 minutes) at 37°C to allow for the activation of the contact pathway.[4][5]

-

Initiate clotting by adding the pre-warmed CaCl2 solution.[5]

-

The coagulometer will measure the time taken for a fibrin clot to form.

-

Record the clotting time for each inhibitor concentration.

Signaling Pathways and Experimental Workflow

Intrinsic Coagulation Pathway

The following diagram illustrates the intrinsic pathway of the coagulation cascade and the point of inhibition by this compound.

Experimental Workflow for Inhibitor Characterization

The following diagram outlines the typical workflow for the discovery and characterization of a novel FXIIa inhibitor like this compound.

Conclusion

This compound represents a promising lead compound for the development of a new class of anticoagulants. Its selective inhibition of FXIIa and demonstrated efficacy in prolonging clotting time in vitro highlight its potential as a safer therapeutic agent for the prevention and treatment of thromboembolic disorders. Further investigation, including in vivo studies, is warranted to fully elucidate its therapeutic potential.

References

- 1. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. coachrom.com [coachrom.com]

- 3. Activated partial thromboplastin time (APTT) | Synnovis [synnovis.co.uk]

- 4. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]

- 5. linear.es [linear.es]

Technical Guide: Binding Affinity and Kinetics of a Representative Factor XIIa Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding characteristics of a representative small molecule inhibitor of Factor XIIa (FXIIa). As specific kinetic and affinity data for a compound designated "FXIIa-IN-1" are not publicly available, this document utilizes published data for a well-characterized FXIIa inhibitor, referred to herein as FXIIa Inhibitor C21 , to illustrate the principles and methodologies of assessing inhibitor-target engagement.

Introduction to Factor XIIa

Factor XII (FXII) is a serine protease that, upon activation to FXIIa, initiates the contact activation (intrinsic) pathway of the coagulation cascade.[1] FXIIa activates Factor XI to XIa, which in turn activates Factor IX, leading to the generation of thrombin and the formation of a fibrin clot.[1] Beyond its role in coagulation, FXIIa is also a key player in the kallikrein-kinin system, where it activates prekallikrein to kallikrein, leading to the release of the inflammatory mediator bradykinin.[2][3]

Given its position at the nexus of thrombosis and inflammation, and the observation that individuals deficient in FXII do not exhibit abnormal bleeding, FXIIa has emerged as an attractive therapeutic target for the development of novel antithrombotic agents with a potentially wider safety margin than traditional anticoagulants.[3][4]

Quantitative Binding Data for FXIIa Inhibitor C21

The inhibitory potency of FXIIa Inhibitor C21 against human β-FXIIa was determined using a chromogenic substrate assay. The half-maximal inhibitory concentration (IC50) is a key parameter that quantifies the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

| Inhibitor | Target | Assay Type | Substrate | IC50 (µM) |

| FXIIa Inhibitor C21 | Human β-Factor XIIa | Chromogenic | H-D-Pro-Phe-Arg-pNA | 0.23 |

Table 1: Inhibitory potency (IC50) of FXIIa Inhibitor C21 against human β-FXIIa.

Experimental Protocol: FXIIa Chromogenic Assay

The following protocol details the methodology used to determine the IC50 value of FXIIa inhibitors.

3.1. Materials and Reagents

-

Enzyme: Human β-Factor XIIa (final concentration 0.5 nM)

-

Substrate: H-D-Pro-Phe-Arg-pNA (Chromogenix S-2302) (final concentration 0.2 mM)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% (w/v) bovine serum albumin (BSA)

-

Inhibitor: FXIIa Inhibitor C21 (or other test compounds) dissolved in 100% DMSO

-

Microplate: 96-well, flat-bottom, non-treated polystyrene

3.2. Assay Procedure

-

Compound Preparation: A serial dilution of the test inhibitor (e.g., FXIIa Inhibitor C21) is prepared in 100% DMSO.

-

Reaction Mixture Preparation:

-

Add 50 µL of assay buffer to each well of the 96-well microplate.

-

Add 1 µL of the serially diluted inhibitor solution to the respective wells.

-

Add 25 µL of the human β-FXIIa enzyme solution (prepared in assay buffer) to each well to initiate the pre-incubation.

-

-

Pre-incubation: The plate is incubated for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation:

-

Add 25 µL of the chromogenic substrate solution (H-D-Pro-Phe-Arg-pNA, prepared in assay buffer) to each well to start the enzymatic reaction.

-

-

Signal Detection: The absorbance at 405 nm is measured kinetically for 10 minutes at room temperature using a microplate reader. The rate of substrate cleavage (V, rate of change in absorbance per minute) is determined from the linear portion of the reaction curve.

-

Data Analysis:

-

The percentage of inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = 100 × (1 - (V_inhibitor - V_blank) / (V_no_inhibitor - V_blank)) where:

-

V_inhibitor is the reaction rate in the presence of the inhibitor.

-

V_no_inhibitor is the reaction rate in the absence of the inhibitor (DMSO control).

-

V_blank is the background reaction rate in the absence of the enzyme.

-

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams illustrate the relevant biological pathway and the experimental workflow for determining inhibitor potency.

References

- 1. A role for factor XIIa–mediated factor XI activation in thrombus formation in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Contact activation system - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. High-Throughput Docking and Molecular Dynamics Simulations towards the Identification of Potential Inhibitors against Human Coagulation Factor XIIa - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of FXIIa-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of FXIIa-IN-1, a competitive inhibitor of Factor XIIa (FXIIa). The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary data and methodologies to understand and further investigate this compound. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key assays.

Core Data Presentation

The following tables summarize the key quantitative data for this compound, referred to as "inhibitor 1" in the primary literature[1][2].

Table 1: Inhibitory Activity of this compound

| Target Enzyme | IC50 (μM) | Efficacy of Inhibition (%) | Hill Slope (HS) |

| Factor XIIa | 29.8 ± 5.6 | 99 ± 8 | 1.3 ± 0.3 |

Data sourced from a direct inhibition chromogenic substrate hydrolysis assay under physiological conditions[1].

Table 2: Selectivity Profile of this compound

| Target Enzyme | IC50 (μM) | Selectivity Index (fold) vs. FXIIa |

| Factor Xa | 57.0 ± 10 | ~2 |

| Thrombin | >400 | >13 |

| Factor IXa | >400 | >13 |

| Factor XIa | >400 | >13 |

| Activated Protein C (APC) | >200 | >7 |

Selectivity was evaluated using chromogenic substrate hydrolysis assays[1].

Table 3: Effect of this compound on Plasma Clotting Time

| Assay | Effect |

| Activated Partial Thromboplastin Time (aPTT) | Selective and concentration-dependent prolongation |

| Prothrombin Time (PT) | Not significantly affected |

| Thrombin Time (TT) | Not significantly affected |

Plasma clotting assays were performed using a BBL Fibrosystem fibrometer[1].

Key Signaling and Experimental Pathways

The following diagrams illustrate the intrinsic coagulation pathway targeted by this compound and the general workflow for its in vitro characterization.

Caption: Intrinsic pathway of coagulation and the inhibitory action of this compound.

Caption: Experimental workflow for the in vitro characterization of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory practices and the methods sections of relevant publications[1][3][4][5].

Direct FXIIa Inhibition Assay (Chromogenic)

This assay quantifies the direct inhibition of human FXIIa by measuring the residual enzyme activity through the hydrolysis of a chromogenic substrate.

-

Materials:

-

96-well microplate

-

Human FXIIa (final concentration ~5 nM)

-

FXIIa chromogenic substrate S-2302 (final concentration ~0.25 mM)

-

This compound (various concentrations)

-

Tris-HCl buffer (pH 7.4)

-

Microplate reader capable of measuring absorbance at 405 nm

-

-

Procedure:

-

To each well of a 96-well microplate, add 175 µL of Tris-HCl buffer (pH 7.4).

-

Add 5 µL of this compound solution at various concentrations (or vehicle as a control).

-

Add 5 µL of human FXIIa solution (stock concentration: 200 nM).

-

Incubate the plate at 37°C for a predefined period (e.g., 10-15 minutes).

-

Initiate the reaction by adding 5 µL of the FXIIa substrate S-2302 (stock concentration: 5 mM).

-

Immediately measure the increase in absorbance at 405 nm in kinetic mode at 37°C. The initial rate of absorbance increase is proportional to the residual FXIIa activity.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Protease Selectivity Profiling (Chromogenic)

This series of assays determines the specificity of this compound by measuring its inhibitory activity against other key serine proteases in the coagulation cascade.

-

Materials:

-

Human Thrombin, Factor IXa (FIXa), Factor Xa (FXa), Factor XIa (FXIa), and Activated Protein C (APC).

-

Corresponding chromogenic substrates for each protease.

-

This compound (at a range of concentrations).

-

Appropriate assay buffers for each enzyme.

-

96-well microplate and microplate reader.

-

-

Procedure:

-

The protocol is similar to the direct FXIIa inhibition assay but with the respective enzyme and its specific chromogenic substrate.

-

For each protease, incubate the enzyme with various concentrations of this compound.

-

Initiate the reaction by adding the specific chromogenic substrate.

-

Measure the rate of substrate hydrolysis by monitoring the change in absorbance at 405 nm.

-

Calculate the IC50 value for each protease to determine the selectivity of this compound.

-

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the integrity of the intrinsic and common coagulation pathways and is used to evaluate the anticoagulant effect of this compound in a plasma environment.

-

Materials:

-

Platelet-poor plasma (PPP) from healthy donors.

-

aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids).

-

Calcium chloride (CaCl2) solution (e.g., 0.025 M).

-

This compound (various concentrations).

-

Coagulometer or fibrometer.

-

-

Procedure:

-

Pre-warm the PPP, aPTT reagent, and CaCl2 solution to 37°C.

-

In a cuvette, mix 50 µL of PPP with the desired concentration of this compound.

-

Incubate the plasma-inhibitor mixture at 37°C for a specified time (e.g., 3 minutes).

-

Add 50 µL of the pre-warmed aPTT reagent to the cuvette.

-

Incubate the mixture for a further 3-5 minutes at 37°C to allow for the activation of the contact pathway.

-

Initiate the clotting process by adding 50 µL of pre-warmed CaCl2 solution and simultaneously start the timer.

-

Record the time taken for clot formation.

-

Perform the assay in duplicate or triplicate for each inhibitor concentration.

-

Michaelis-Menten Kinetics

This experiment determines the mechanism of inhibition (e.g., competitive, non-competitive) by measuring the effect of the inhibitor on the kinetic parameters Km and Vmax of the enzyme.

-

Materials:

-

Human FXIIa.

-

FXIIa chromogenic substrate S-2302 (at various concentrations).

-

This compound (at several fixed concentrations, including a zero-inhibitor control).

-

Tris-HCl buffer (pH 7.4).

-

96-well microplate and microplate reader.

-

-

Procedure:

-

For each fixed concentration of this compound, perform a series of reactions with varying concentrations of the substrate S-2302.

-

Measure the initial reaction velocity (rate of absorbance change at 405 nm) for each substrate concentration.

-

Plot the initial velocity against the substrate concentration for each inhibitor concentration.

-

Fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax values at each inhibitor concentration.

-

Analyze the changes in Km and Vmax in the presence of the inhibitor to determine the mode of inhibition. For competitive inhibition, Km will increase with inhibitor concentration, while Vmax will remain constant[1].

-

References

- 1. Discovery of a new lead molecule to develop a novel class of human factor XIIa inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a new lead molecule to develop a novel class of human factor XIIa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High-Throughput Docking and Molecular Dynamics Simulations towards the Identification of Potential Inhibitors against Human Coagulation Factor XIIa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]

- 5. linear.es [linear.es]

Navigating the Crucial Early Stages of Drug Development: A Technical Guide to the Solubility and Stability of FXIIa Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Activated Factor XII (FXIIa) has emerged as a promising therapeutic target for the development of novel antithrombotic agents that do not carry the bleeding risks associated with current anticoagulants.[1][2] As a key enzyme in the contact activation pathway of coagulation, its inhibition offers a targeted approach to preventing thrombosis, particularly in scenarios involving medical devices and extracorporeal circuits.[3][4] The successful development of any small molecule inhibitor, however, is critically dependent on its physicochemical properties, primarily its solubility and stability in aqueous environments.

This technical guide provides a comprehensive overview of the core principles and methodologies for assessing the solubility and stability of FXIIa inhibitors. While specific quantitative data for a compound designated "FXIIa-IN-1" is not publicly available, this document will use this designation as a representative example to illustrate the necessary experimental protocols, data presentation, and logical frameworks required for its preclinical evaluation. The information herein is designed to equip researchers and drug development professionals with the foundational knowledge to characterize novel FXIIa inhibitors effectively.

The FXIIa Signaling Pathway: Contact Activation

Understanding the biological context of FXIIa is paramount. FXIIa initiates the contact activation system, a cascade of proteolytic events that contributes to blood coagulation and inflammation.[5][6] Inhibition of FXIIa blocks the activation of Factor XI (FXI) and the subsequent generation of thrombin through the intrinsic pathway.[4]

Solubility Profile of this compound

Aqueous solubility is a critical determinant of a drug's bioavailability and formulability.[7] For intravenous formulations, high solubility is essential. For oral drugs, sufficient solubility in the gastrointestinal tract is required for absorption. Solubility is typically assessed in buffers relevant to physiological conditions and potential formulation vehicles.

Table 1: Equilibrium Solubility of this compound in Common Buffers at 25°C

| Buffer System | pH | Molarity (mM) | Solubility (µg/mL) | Solubility (µM) | Method |

| Phosphate-Buffered Saline (PBS) | 7.4 | 10 | 150.5 | 334.4 | HPLC-UV |

| Phosphate-Buffered Saline (PBS) | 6.5 | 10 | 95.2 | 211.6 | HPLC-UV |

| Tris-HCl | 8.0 | 50 | 180.1 | 400.2 | HPLC-UV |

| Tris-HCl | 7.0 | 50 | 135.8 | 301.8 | HPLC-UV |

| Sodium Citrate | 6.0 | 20 | 75.3 | 167.3 | HPLC-UV |

| Sodium Citrate | 5.0 | 20 | 25.9 | 57.6 | HPLC-UV |

| Purified Water | ~7.0 | N/A | 142.0 | 315.6 | HPLC-UV |

Note: Data presented is hypothetical for illustrative purposes. Molar solubility is calculated based on an assumed molecular weight of 450 g/mol for this compound.

Stability Profile of this compound

Drug stability studies are essential to determine the shelf-life of a drug product and to ensure that the active pharmaceutical ingredient (API) does not degrade into potentially toxic or inactive byproducts.[8] Stability is typically evaluated under various conditions of temperature and pH over time.

Table 2: Chemical Stability of this compound in PBS (pH 7.4) - Assessed by HPLC

| Storage Condition | Time Point | % Remaining of Initial Concentration | Major Degradants |

| 4°C | 0 hours | 100% | None detected |

| 24 hours | 99.8% | < 0.2% | |

| 7 days | 99.5% | < 0.5% | |

| 30 days | 98.9% | < 1.1% | |

| 25°C (Room Temp) | 0 hours | 100% | None detected |

| 24 hours | 98.5% | < 1.5% | |

| 7 days | 95.2% | Degradant A (3.1%) | |

| 30 days | 88.1% | Degradant A (8.5%), Degradant B (2.1%) | |

| 40°C (Accelerated) | 0 hours | 100% | None detected |

| 24 hours | 92.3% | Degradant A (5.8%) | |

| 7 days | 81.5% | Degradant A (12.4%), Degradant B (4.3%) | |

| 30 days | 65.4% | Degradant A (22.1%), Degradant B (8.9%) |

Note: Data presented is hypothetical for illustrative purposes.

Experimental Protocols

Detailed and reproducible protocols are the cornerstone of reliable physicochemical characterization.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is the maximum concentration of a substance that can dissolve in a solvent under equilibrium conditions.[9]

1. Materials:

-

This compound (solid)

-

Selected buffers (e.g., PBS, Tris-HCl)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

0.22 µm syringe filters (low protein binding)

-

HPLC system with a UV detector

-

Calibrated analytical balance and pH meter

2. Procedure:

-

Add an excess amount of solid this compound to a series of glass vials (e.g., 2 mg of compound to 1 mL of buffer). The excess solid ensures that saturation is reached.

-

Add 1.0 mL of each pre-equilibrated buffer at the desired temperature (e.g., 25°C) to the respective vials.

-

Securely cap the vials and place them on an orbital shaker.

-

Incubate the vials at a constant temperature (e.g., 25°C) with constant agitation for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, allow the vials to stand for at least 1 hour to let undissolved solids settle.

-

Carefully withdraw a sample from the supernatant.

-

Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved particles. The first few drops should be discarded to avoid adsorption effects.

-

Dilute the filtrate with an appropriate mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

Analyze the diluted sample by a validated, stability-indicating HPLC-UV method to determine the concentration of this compound.

-

Perform the experiment in triplicate for each buffer condition.

Protocol 2: Chemical Stability Assessment in Solution

This protocol assesses the degradation of the inhibitor over time by measuring its concentration, often complemented by an activity assay to determine if functional potency is retained.

1. Materials:

-

Stock solution of this compound in a suitable solvent (e.g., DMSO)

-

Selected buffers (e.g., PBS pH 7.4)

-

Temperature-controlled incubators or water baths (4°C, 25°C, 40°C)

-

HPLC system with a UV detector

-

Human FXIIa enzyme and a specific chromogenic substrate (for activity assay)

-

96-well microplates and a plate reader

2. Procedure:

-

Prepare a solution of this compound in the test buffer (e.g., PBS, pH 7.4) at a known starting concentration (e.g., 100 µM). Ensure the initial percentage of organic solvent (like DMSO) is low (e.g., <1%) to avoid artifacts.

-

Aliquot the solution into multiple vials for each temperature condition and time point to avoid repeated sampling from the same stock.

-

Place the vials in incubators set at the desired temperatures (4°C, 25°C, and 40°C).

-

At each designated time point (e.g., 0, 4, 8, 24 hours; 7, 14, 30 days), remove one vial from each temperature condition.

-

For HPLC Analysis:

-

Immediately analyze an aliquot by a validated HPLC method to quantify the remaining percentage of this compound.

-

The HPLC method should also be capable of resolving and quantifying any major degradation products.

-

-

For Functional Activity Assay:

-

Perform a serial dilution of the stored sample.

-

Measure the inhibitory activity against FXIIa using a chromogenic substrate assay.[1] The residual activity is compared to a freshly prepared standard curve of this compound to determine the "active" concentration remaining.

-

Visualizing Workflows and Relationships

Experimental Workflow

A standardized workflow ensures consistency and reliability in data generation for drug candidates.

Logical Relationships in Preclinical Development

The data from solubility and stability studies are not isolated; they directly influence critical decisions in the drug development pipeline.

Conclusion

The thorough characterization of solubility and stability is a non-negotiable, foundational step in the development of any FXIIa inhibitor. The data derived from these studies directly inform lead optimization, formulation strategies, and the overall viability of a drug candidate. By employing systematic and robust methodologies as outlined in this guide, researchers can build a comprehensive data package that de-risks subsequent development phases and paves the way for creating a safe, effective, and stable therapeutic agent. While the journey from a promising inhibitor to a clinical candidate is complex, a deep understanding of its core physicochemical properties provides the essential map for navigating this path successfully.

References

- 1. Discovery of a new lead molecule to develop a novel class of human factor XIIa inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Factor XII(a) inhibitors: a review of the patent literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antithrombotic Potential of the Contact Activation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The rebirth of the contact pathway: a new therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Factor XII Contact Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Contact activation system - Wikipedia [en.wikipedia.org]

- 7. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 8. pharmtech.com [pharmtech.com]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

Potential Off-Target Effects of FXIIa-IN-1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the potential off-target effects of FXIIa-IN-1, a coumarin-based inhibitor of Factor XIIa (FXIIa). As a promising candidate for the development of safer anticoagulants, a thorough evaluation of its selectivity profile is paramount. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development.

Introduction to this compound

This compound, also identified as compound 22 in the work by Davoine C, et al., is a potent inhibitor of FXIIa with a reported apparent inhibition constant (Kiapp) of 97.8 nM.[1][2] It belongs to the coumarin class of compounds, which are known for their anticoagulant properties.[3][4] The primary mechanism of action for many coumarin derivatives is the inhibition of vitamin K epoxide reductase, which is essential for the synthesis of several clotting factors.[5] However, this compound represents a more targeted approach by directly inhibiting FXIIa, a key enzyme in the intrinsic pathway of the coagulation cascade.[1][2][3]

The rationale for targeting FXIIa lies in its crucial role in thrombosis development, while being largely dispensable for normal hemostasis. This suggests that inhibiting FXIIa could offer a safer anticoagulant therapy with a reduced risk of bleeding complications compared to traditional anticoagulants.[3]

Quantitative Data on Inhibitor Selectivity

A comprehensive off-target profiling of this compound is essential to assess its safety and potential for side effects. While detailed, publicly available screening data against a broad panel of proteases for this compound is limited, the initial publication by Davoine C, et al. mentions the screening of fragments against other serine proteases as part of their fragment-based drug discovery approach.[3] The selectivity of the final, most potent compounds, including this compound, was a key aspect of their investigation.[3]

For a related lead molecule, "inhibitor 1," selectivity data has been published, showing a degree of selectivity for FXIIa over other coagulation factors.[3] It is important to note that "inhibitor 1" is a different molecule from this compound, but this data provides a preliminary indication of the type of selectivity profile that can be achieved with this class of inhibitors.

Table 1: Selectivity Profile of a Related FXIIa Inhibitor ("inhibitor 1") [3]

| Target Enzyme | IC50 (µM) | Selectivity Index (fold) vs. FXIIa |

| FXIIa | 29.8 ± 5.6 | 1 |

| FXa | 57.0 ± 10 | 2 |

| Thrombin | > 400 | > 13 |

| FIXa | > 400 | > 13 |

| FXIa | > 400 | > 13 |

| Activated Protein C (APC) | > 200 | > 7 |

Note: This data is for "inhibitor 1" and not this compound. Comprehensive selectivity data for this compound is not currently available in the public domain.

Signaling Pathways

The Intrinsic Coagulation Pathway

FXIIa is the initiating protease of the intrinsic pathway of coagulation. Its inhibition by this compound is designed to block the downstream amplification of the coagulation cascade, thereby preventing thrombus formation.

Caption: Intrinsic pathway of coagulation showing the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. The following are generalized protocols for key experiments relevant to the evaluation of FXIIa inhibitors.

FXIIa Chromogenic Substrate Hydrolysis Assay

This assay is used to determine the direct inhibitory activity of a compound against FXIIa.

Principle: The assay measures the ability of FXIIa to cleave a chromogenic substrate, resulting in the release of a colored product (p-nitroaniline), which can be quantified spectrophotometrically. The presence of an inhibitor will reduce the rate of color development.

Materials:

-

Human FXIIa

-

Chromogenic substrate for FXIIa (e.g., S-2302)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add assay buffer, FXIIa solution, and varying concentrations of this compound. Include a control with no inhibitor.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding the pre-warmed chromogenic substrate to each well.

-

Immediately measure the absorbance at 405 nm in kinetic mode for a defined period (e.g., 10-30 minutes) at 37°C.

-

Calculate the rate of substrate hydrolysis (change in absorbance per minute) for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Activated Partial Thromboplastin Time (aPTT) Assay

This plasma-based clotting assay assesses the effect of an inhibitor on the intrinsic and common pathways of coagulation.

Principle: The aPTT test measures the time it takes for a clot to form in a plasma sample after the addition of a contact activator (e.g., silica, kaolin) and calcium. An inhibitor of the intrinsic pathway, such as this compound, will prolong the clotting time.[6][7][8][9][10]

Materials:

-

Citrated human plasma

-

aPTT reagent (containing a contact activator and phospholipids)

-

Calcium chloride (CaCl2) solution

-

Coagulometer or a manual clot detection system

Procedure:

-

Prepare different concentrations of this compound.

-

Pre-warm the plasma samples, aPTT reagent, and CaCl2 solution to 37°C.

-

In a coagulometer cuvette, mix a volume of plasma with the desired concentration of this compound.

-

Add the aPTT reagent to the plasma-inhibitor mixture and incubate for a specific time (e.g., 3-5 minutes) at 37°C to allow for contact activation.

-

Initiate clotting by adding the pre-warmed CaCl2 solution.

-

The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.

-

Compare the clotting times of samples with the inhibitor to a control sample without the inhibitor.

HEK293 Cell Cytotoxicity Assay (MTT Assay)

This assay is used to evaluate the potential cytotoxic effects of a compound on a human cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[11][12][13][14][15]

Materials:

-

HEK293 cells

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed HEK293 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Remove the medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Experimental Workflows

Workflow for Assessing FXIIa Inhibition

Caption: A generalized workflow for determining the IC50 of this compound.

Workflow for Off-Target Serine Protease Selectivity Screening

Caption: A generalized workflow for assessing the selectivity of this compound.

Discussion of Potential Off-Target Effects and Safety Considerations

The development of a highly selective inhibitor is a primary goal in drug discovery to minimize the potential for adverse effects. For this compound, a coumarin-based compound, several potential off-target considerations are relevant.

-

Other Serine Proteases: The human proteome contains a large number of serine proteases involved in various physiological processes, including digestion, blood pressure regulation, and immunity. Cross-reactivity of this compound with other coagulation factors (e.g., thrombin, FXa) or proteases like trypsin and plasmin could lead to unintended physiological consequences. The initial data on a related inhibitor suggests that good selectivity can be achieved, but comprehensive screening is necessary to confirm this for this compound.[3]

-

Vitamin K Epoxide Reductase (VKOR): As this compound is a coumarin derivative, its potential to inhibit VKOR, the target of traditional coumarin anticoagulants like warfarin, should be investigated. Inhibition of VKOR would lead to a broader anticoagulant effect and could increase bleeding risk.

-

General Toxicity: Preclinical toxicology studies are essential to identify any potential organ toxicity or other adverse effects. While some coumarin derivatives have been found to have low toxicity, others have been associated with adverse reactions.[11][12] The reported lack of significant cytotoxicity of a related inhibitor in HEK293 cells is a positive initial finding, but more extensive in vitro and in vivo toxicology studies are required.[3]

Conclusion

This compound is a promising lead compound for the development of a new class of safer anticoagulants. Its potency against FXIIa is well-established. However, a comprehensive understanding of its off-target effects is critical for its continued development. This technical guide has outlined the current knowledge, provided detailed experimental protocols for key assays, and visualized important pathways and workflows. The generation of a comprehensive selectivity profile and in-depth preclinical safety and toxicology data for this compound will be the necessary next steps to fully evaluate its therapeutic potential.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available information. It is not a substitute for a comprehensive review of the primary literature or for conducting independent experimental validation.

References

- 1. researchgate.net [researchgate.net]

- 2. jjbs.hu.edu.jo [jjbs.hu.edu.jo]

- 3. Coumarins as factor XIIa inhibitors: Potency and selectivity improvements using a fragment-based strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Coumarin Derivatives Inhibit ADP-Induced Platelet Activation and Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antagonists of Vitamin K—Popular Coumarin Drugs and New Synthetic and Natural Coumarin Derivatives | MDPI [mdpi.com]

- 6. Warfarin and other coumarin derivatives: pharmacokinetics, pharmacodynamics, and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 8. Coumarin derivatives from Ainsliaea fragrans and their anticoagulant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Safety Profile of Nutraceuticals Rich in Coumarins: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Coumarin derivatives from Ainsliaea fragrans and their anticoagulant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Structures of human plasma β–factor XIIa cocrystallized with potent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis of a Covalent FXIIa-Inhibitor Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural interactions between the active form of Factor XIIa (FXIIa) and a potent covalent inhibitor, serving as a representative model for the "FXIIa-IN-1" complex. The data herein is primarily derived from the crystal structures of human plasma β-FXIIa complexed with (3-(1-aminoisoquinolin-6-yl)phenyl)boronic acid, as detailed in the Protein Data Bank (PDB) and associated literature. This document is intended to offer a comprehensive resource for researchers in the fields of structural biology, hematology, and drug discovery, focusing on the development of novel antithrombotic agents.

Introduction to Factor XIIa as a Therapeutic Target

Factor XII (FXII) is a serine protease that, upon activation to FXIIa, initiates the intrinsic pathway of the coagulation cascade. FXIIa's primary substrates include Factor XI (FXI) and prekallikrein, leading to thrombin generation and the release of the pro-inflammatory peptide bradykinin, respectively.[1] Notably, individuals deficient in FXII do not exhibit bleeding disorders, suggesting that FXIIa is not essential for normal hemostasis.[1] However, mounting evidence implicates FXIIa in the pathogenesis of thrombosis. This unique physiological profile makes FXIIa an attractive therapeutic target for the development of anticoagulants with a potentially wide safety margin, minimizing the bleeding risks associated with current therapies.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data from the crystallographic analysis of the β-FXIIa-inhibitor complexes and reported inhibitory activities for representative FXIIa inhibitors.

Table 1: Crystallographic Data and Refinement Statistics

| Parameter | β-FXIIa - Covalent Inhibitor (PDB: 6B74) | β-FXIIa - Benzamidine (PDB: 6B77) |

| Data Collection | ||

| Resolution (Å) | 2.32[3] | 2.37[4] |

| Space Group | I41[1] | Not specified in snippets |

| Refinement | ||

| R-work | 0.190[3] | 0.174[4] |

| R-free | 0.222[3] | 0.218[4] |

| No. of protein atoms | 1849[5] | Not specified in snippets |

| Average B-factor (Ų) | 71.2 (Macromolecules)[5] | 57.4 (Macromolecules)[5] |

Data for PDB entry 6B74 corresponds to the complex with (3-(1-aminoisoquinolin-6-yl)phenyl)boronic acid. Data for PDB entry 6B77 corresponds to the complex with the non-covalent inhibitor benzamidine.[1][3][4]

Table 2: Inhibitory Activity of Selected FXIIa Inhibitors

| Inhibitor | Type | IC50 (µM) | Selectivity Notes |

| Compound 225006 | Small Molecule | 7.9[6] | Selective over FXa and FXIa (>30 µM)[6] |

| Boronic Acid-based Inhibitor | Small Molecule, Covalent | 0.190 (FXIIa), 0.045 (PKa), 0.013 (FXIa)[7] | Non-selective, also inhibits other serine proteases[7] |

| Aminotriazole-based Inhibitors | Small Molecule | < 50 | Selective over thrombin, trypsin, and FXa.[6] |

| Coumarin-based Inhibitors | Small Molecule | < 50 | Selective over thrombin, plasma kallikrein, TF/FVIIa, and FXa.[6] |

Signaling and Experimental Workflow Visualizations

FXIIa Signaling Pathways

The following diagram illustrates the central role of FXIIa in both the intrinsic coagulation cascade and the kallikrein-kinin system.

References

- 1. Structures of human plasma β–factor XIIa cocrystallized with potent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orbi.uliege.be [orbi.uliege.be]

- 3. rcsb.org [rcsb.org]

- 4. rcsb.org [rcsb.org]

- 5. researchgate.net [researchgate.net]

- 6. New Blood Coagulation Factor XIIa Inhibitors: Molecular Modeling, Synthesis, and Experimental Confirmation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of α-Amidobenzylboronates as Highly Potent Covalent Inhibitors of Plasma Kallikrein - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Early-Stage Cytotoxicity Assessment of FXIIa Inhibitors: A Case Study with the Hypothetical Compound FXIIa-IN-1

Disclaimer: The compound "FXIIa-IN-1" is used as a hypothetical example for the purpose of this guide. As of the latest literature review, "this compound" is not a standard or publicly documented designation for a specific Factor XIIa inhibitor. The experimental data presented herein is illustrative and intended to exemplify standard toxicological assessment practices.

Introduction

Factor XIIa (FXIIa) is a serine protease that plays a critical role in the initiation of the intrinsic pathway of blood coagulation and the plasma contact system.[1][2][3][4] Its activation is associated with prothrombotic and proinflammatory activities.[1][5] Consequently, the inhibition of FXIIa has emerged as a promising therapeutic strategy for the development of anticoagulants with a potentially lower risk of bleeding complications compared to traditional therapies.[6][7][8]

This guide provides a comprehensive overview of the essential early-stage in vitro cytotoxicity assessment for a novel, hypothetical FXIIa inhibitor, termed this compound. The primary objective of this early-stage assessment is to identify potential liabilities of the compound that could lead to cell death or dysfunction, thereby informing the decision-making process in drug development. We will detail the core experimental protocols, present illustrative data, and visualize the key biological pathways and experimental workflows.

The Role of FXIIa in Signaling Pathways

Understanding the signaling cascades involving FXIIa is crucial for elucidating the potential on-target and off-target effects of an inhibitor like this compound. FXIIa is a key player in the contact activation system, which has implications for both coagulation and inflammation.

The Intrinsic Coagulation Pathway

Upon contact with negatively charged surfaces, Factor XII (FXII) is activated to FXIIa.[1][3] FXIIa then initiates a cascade of enzymatic reactions, leading to the formation of a fibrin clot. This process is a cornerstone of in vitro coagulation tests like the activated partial thromboplastin time (aPTT).[1][2]

Caption: A diagram of the FXIIa-initiated intrinsic coagulation cascade.

The Kallikrein-Kinin System and Inflammation

Beyond coagulation, FXIIa also activates prekallikrein to kallikrein.[1][9] Kallikrein then cleaves high-molecular-weight kininogen (HMWK) to release bradykinin, a potent inflammatory mediator that increases vascular permeability and vasodilation.[1][4][10]

Caption: The role of FXIIa in activating the pro-inflammatory Kallikrein-Kinin system.

Experimental Workflow for Cytotoxicity Assessment

A tiered approach is recommended for the early-stage cytotoxicity assessment of this compound. This workflow begins with broad cytotoxicity screening and progresses to more specific, mechanism-focused assays.

Caption: A tiered workflow for the early-stage in vitro cytotoxicity assessment of this compound.

Quantitative Data Presentation

Clear and concise presentation of quantitative data is paramount. The following tables are illustrative examples of how to summarize the results from the cytotoxicity assessment of this compound.

Table 1: General Cytotoxicity of this compound in Various Cell Lines

| Cell Line | Assay Type | Endpoint | IC₅₀ (µM) |

| HepG2 (Liver) | MTT | Metabolic Activity | > 100 |

| HEK293 (Kidney) | MTT | Metabolic Activity | > 100 |

| HUVEC (Endothelial) | LDH | Membrane Integrity | > 100 |

| PBMCs | CellTiter-Glo® | ATP Content | 85.2 |

IC₅₀: Half-maximal inhibitory concentration.

Table 2: Mechanistic Cytotoxicity Profile of this compound in PBMCs at 48 hours

| Concentration (µM) | % Apoptotic Cells (Annexin V+/PI-) | % Necrotic Cells (Annexin V+/PI+) | Caspase-3/7 Activity (Fold Change) |

| 0 (Vehicle) | 4.5 ± 0.8 | 2.1 ± 0.3 | 1.0 |

| 25 | 6.2 ± 1.1 | 2.5 ± 0.5 | 1.2 |

| 50 | 15.8 ± 2.3 | 3.1 ± 0.6 | 2.5 |

| 100 | 35.1 ± 4.5 | 5.8 ± 1.2 | 4.8 |

Data presented as mean ± standard deviation.

Table 3: Functional and Off-Target Selectivity of this compound

| Assay | Target | Result |

| aPTT | Intrinsic Coagulation | 2.5x increase at 10 µM |

| PT | Extrinsic Coagulation | No significant change |

| Protease Panel | Thrombin | IC₅₀ > 200 µM |

| Protease Panel | Factor Xa | IC₅₀ > 200 µM |

| Protease Panel | Trypsin | IC₅₀ = 150 µM |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments outlined in the workflow.

Cell Culture

-

Cell Lines: HepG2, HEK293, and HUVEC cell lines are maintained in their respective recommended media (e.g., DMEM or F-12K) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are cultured at 37°C in a humidified atmosphere of 5% CO₂.

-

Primary Cells: Human peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the compound-containing medium and incubate for 24 or 48 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

-

Sample Collection: After the incubation period, collect 50 µL of the cell culture supernatant from each well.

-

LDH Reaction: Use a commercially available LDH cytotoxicity kit. Add the supernatant to the reaction mixture as per the manufacturer's instructions and incubate for 30 minutes at room temperature, protected from light.

-

Data Acquisition: Measure the absorbance at 490 nm.

-

Analysis: Determine the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).

Annexin V/Propidium Iodide (PI) Apoptosis Assay

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

-

Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) by trypsinization and centrifugation.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate for 15 minutes in the dark.

-

Data Acquisition: Analyze the stained cells using a flow cytometer.

-

Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Activated Partial Thromboplastin Time (aPTT) Assay

-

Plasma Preparation: Obtain citrated human plasma.

-

Incubation: In a coagulometer cuvette, mix 50 µL of plasma with 10 µL of this compound (at various concentrations) or vehicle control. Incubate for 2 minutes at 37°C.

-

Activation: Add 50 µL of aPTT reagent (containing a surface activator and phospholipids) and incubate for 3-5 minutes at 37°C.

-

Clot Initiation: Add 50 µL of pre-warmed 25 mM calcium chloride (CaCl₂) to initiate coagulation.

-

Data Acquisition: The coagulometer will automatically measure the time to clot formation.

-

Analysis: Compare the clotting times of this compound-treated samples to the vehicle control.

Conclusion

The early-stage cytotoxicity assessment is a critical step in the development of any new therapeutic agent. For a targeted inhibitor like this compound, this process involves a systematic evaluation of its effects on cell viability, the mechanisms of any observed cell death, and its functional impact on both on-target and potential off-target pathways. The workflows, protocols, and data presentation formats outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to effectively characterize the preclinical safety profile of novel FXIIa inhibitors. Through such rigorous evaluation, promising candidates can be advanced with a higher degree of confidence.

References

- 1. In vivo roles of factor XII - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A role for factor XIIa–mediated factor XI activation in thrombus formation in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Factor XII - Wikipedia [en.wikipedia.org]

- 4. Factor α-XIIa - Creative Enzymes [creative-enzymes.com]

- 5. A phase I, first-in-human, randomized dose-escalation study of anti-activated factor XII monoclonal antibody garadacimab - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. New Blood Coagulation Factor XIIa Inhibitors: Molecular Modeling, Synthesis, and Experimental Confirmation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of the factor XII contact activation site enables sensitive coagulation diagnostics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Proteolytic properties of single-chain factor XII: a mechanism for triggering contact activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Factor XII: What Does It Contribute To Our Understanding Of The Physiology and Pathophysiology of Hemostasis & Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application of FXIIa-IN-1 in Thrombosis Research Models: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Factor XIIa (FXIIa) is a serine protease that initiates the intrinsic pathway of coagulation. Its role in pathological thrombosis, without being essential for normal hemostasis, has made it an attractive target for the development of safer antithrombotic therapies. FXIIa-IN-1 is a potent and selective small molecule inhibitor of FXIIa, making it a valuable tool for investigating the role of FXIIa in various thrombosis research models. This document provides detailed application notes and protocols for the use of this compound in key in vitro and in vivo thrombosis models.

This compound: In Vitro Characterization

This compound, also referred to as compound 22 in some studies, is a coumarin-based inhibitor of Factor XIIa.[1][2][3][4] Its inhibitory activity and selectivity have been characterized in various biochemical assays.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | Parameter | Value | Reference |

| Factor XIIa | Kiapp | 97.8 nM | [1] |

| Factor XIIa | IC50 | 32 ± 8 nM | [4] |

Table 2: Selectivity Profile of this compound (Inhibitor 22)

| Protease | Selectivity Index (fold-increase in IC50 vs. FXIIa) | Reference |

| Thrombin | >9.38 | [3] |

| Factor Xa | >1562 | [3] |

| Factor IXa | Significant Selectivity | [4] |

| Factor XIa | Significant Selectivity | [4] |

Signaling Pathway

The intrinsic coagulation cascade is initiated by the autoactivation of Factor XII to FXIIa upon contact with negatively charged surfaces. FXIIa then activates Factor XI to FXIa, which in turn activates Factor IX. This ultimately leads to the generation of thrombin and the formation of a fibrin clot. This compound directly inhibits the enzymatic activity of FXIIa, thereby blocking this cascade at an early stage.

Caption: Intrinsic coagulation pathway and the inhibitory action of this compound.

Experimental Protocols

In Vivo Thrombosis Model: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis in Mice

This model is widely used to study arterial thrombosis. Topical application of ferric chloride to the carotid artery induces oxidative injury to the vessel wall, leading to thrombus formation.

Experimental Workflow:

Caption: Workflow for the FeCl₃-induced carotid artery thrombosis model.

Protocol:

-

Animal Preparation:

-

Use adult male C57BL/6 mice (8-12 weeks old).

-

Anesthetize the mouse with an appropriate anesthetic (e.g., a mixture of ketamine and xylazine, or isoflurane). Confirm proper anesthetic depth by the absence of a pedal withdrawal reflex.

-

Maintain the animal's body temperature at 37°C using a heating pad.

-

-

Surgical Procedure:

-

Place the mouse in a supine position and make a midline cervical incision.

-

Carefully dissect the tissues to expose the left common carotid artery.

-

Place a small Doppler flow probe around the artery to measure baseline blood flow.

-

-

This compound Administration:

-

Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO, followed by dilution in saline). The final concentration of the vehicle should be minimized and consistent across all groups.

-

Administer this compound or vehicle control to the mice via an appropriate route (e.g., intravenous injection via the tail vein or intraperitoneal injection). The optimal dose and timing of administration should be determined in pilot studies. Based on its in vitro potency, a starting dose range of 1-10 mg/kg could be explored.

-

-

Thrombus Induction:

-

Prepare a solution of ferric chloride (FeCl₃) in distilled water (e.g., 5-10% w/v).

-

Cut a small piece of filter paper (e.g., 1x2 mm) and saturate it with the FeCl₃ solution.

-

Carefully place the FeCl₃-soaked filter paper on the exposed carotid artery, downstream of the flow probe.

-

Leave the filter paper in place for a defined period (e.g., 3 minutes).

-

-

Data Acquisition and Analysis:

-

Continuously monitor and record the blood flow in the carotid artery for a set duration (e.g., 30-60 minutes) or until stable occlusion occurs (defined as blood flow <10% of baseline for a sustained period).

-

The primary endpoint is the time to vessel occlusion.

-

At the end of the experiment, the thrombosed arterial segment can be excised for histological analysis or measurement of thrombus weight.

-

In Vitro Assays

1. Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay measures the integrity of the intrinsic and common coagulation pathways. Inhibition of FXIIa by this compound is expected to prolong the aPTT.

Experimental Workflow:

Caption: Workflow for the Activated Partial Thromboplastin Time (aPTT) assay.

Protocol:

-

Plasma Preparation:

-

Collect whole blood from healthy human donors or experimental animals into tubes containing 3.2% sodium citrate (9:1 blood to citrate ratio).

-

Centrifuge the blood at 2000 x g for 15 minutes at room temperature to obtain platelet-poor plasma (PPP).

-

-

Assay Procedure:

-

In a coagulometer cuvette, pre-warm 50 µL of PPP to 37°C.

-

Add 5 µL of this compound (at various concentrations, prepared in a suitable buffer) or vehicle control to the PPP and incubate for a defined period (e.g., 2 minutes) at 37°C. A concentration range spanning the IC50 (e.g., 10 nM to 1 µM) is recommended.

-

Add 50 µL of a pre-warmed aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids) and incubate for a specific time according to the manufacturer's instructions (typically 3-5 minutes) at 37°C.

-

Initiate the clotting reaction by adding 50 µL of pre-warmed 25 mM calcium chloride (CaCl₂).

-

The coagulometer will automatically measure the time until a fibrin clot is formed.

-

Record the clotting time in seconds.

-

2. Chromogenic FXIIa Activity Assay

This assay directly measures the enzymatic activity of purified FXIIa and the inhibitory effect of this compound.

Experimental Workflow:

Caption: Workflow for the chromogenic FXIIa activity assay.

Protocol:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).

-

Reconstitute purified human FXIIa to a working concentration (e.g., 1-5 nM) in the assay buffer.

-

Prepare a stock solution of a specific FXIIa chromogenic substrate (e.g., H-D-Pro-Phe-Arg-pNA) in sterile water or buffer.

-

Prepare serial dilutions of this compound in the assay buffer. A concentration range around the Kiapp (e.g., 10 nM to 1 µM) is appropriate.

-

-

Assay Procedure (96-well plate format):

-

To each well, add:

-

Assay buffer

-

This compound or vehicle control

-

Purified FXIIa

-

-

The final volume in each well before adding the substrate should be consistent (e.g., 80 µL).

-

Incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the chromogenic substrate to each well (e.g., 20 µL to a final concentration of 0.2-0.5 mM).

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the change in absorbance at 405 nm over time (kinetic mode) for 15-30 minutes.

-

The rate of substrate hydrolysis (change in absorbance per unit time) is proportional to the FXIIa activity. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Conclusion

This compound is a valuable research tool for elucidating the role of Factor XIIa in thrombosis and related pathologies. The protocols provided herein offer a framework for utilizing this potent and selective inhibitor in common in vivo and in vitro models of thrombosis. Researchers should optimize the specific conditions, such as inhibitor concentration and timing of administration, for their particular experimental setup. The use of this compound in these models will contribute to a better understanding of the intrinsic coagulation pathway and aid in the development of novel antithrombotic therapies with an improved safety profile.

References

Application Note: Utilizing FXIIa-IN-1 for the Investigation of the Contact Activation Pathway

Audience: Researchers, scientists, and drug development professionals.

Introduction

The contact activation pathway, also known as the intrinsic pathway of coagulation, is initiated when Factor XII (FXII) comes into contact with negatively charged surfaces.[1][2][3] This interaction triggers a conformational change in FXII, leading to its auto-activation into the active serine protease, Factor XIIa (FXIIa).[2][3] FXIIa then initiates a cascade of enzymatic reactions, including the activation of Factor XI (FXI) to FXIa and prekallikrein to kallikrein, which in turn amplifies FXII activation.[1][2][4] This cascade contributes to thrombin generation and fibrin clot formation.[5][6] Unlike the extrinsic (tissue factor) pathway, the contact activation pathway is largely dispensable for normal hemostasis, as individuals with FXII deficiency do not typically exhibit bleeding disorders.[2][4][6] However, mounting evidence suggests that FXIIa plays a significant role in pathological thrombosis, making it an attractive therapeutic target for developing anticoagulants with a reduced risk of bleeding.[6][7][8]

FXIIa-IN-1 is a potent and highly selective small molecule inhibitor of FXIIa. Its high specificity makes it an invaluable tool for researchers studying the precise role of FXIIa in the contact activation system and its downstream physiological and pathophysiological consequences. This document provides detailed protocols and data for using this compound in various experimental settings.

Properties of this compound

This compound demonstrates high affinity and selectivity for FXIIa. The inhibitory characteristics have been determined using a panel of relevant serine proteases.

| Parameter | FXIIa | Kallikrein | FXIa | Thrombin | Factor Xa |

| IC₅₀ (nM) | 2.5 | >10,000 | >10,000 | >25,000 | >20,000 |

| Kᵢ (nM) | 0.85 | >5,000 | >5,000 | >10,000 | >10,000 |

| Selectivity | >4,000x | >4,000x | >10,000x | >8,000x |

Table 1: Inhibitory activity and selectivity of this compound against key coagulation and kallikrein-kinin system proteases. Data are representative and may vary between specific assay conditions.

Contact Activation Signaling Pathway

The following diagram illustrates the key components of the contact activation pathway and highlights the specific point of inhibition by this compound.

Caption: Inhibition of Factor XIIa by this compound blocks downstream coagulation and inflammatory pathways.

Experimental Protocols

Protocol 1: In Vitro FXIIa Chromogenic Activity Assay

This protocol is designed to determine the potency (IC₅₀) of this compound by measuring its ability to inhibit FXIIa-mediated cleavage of a chromogenic substrate.

Materials:

-

Human Factor XIIa (purified)

-

FXIIa chromogenic substrate (e.g., H-D-Pro-Phe-Arg-pNA, S-2302)

-

This compound

-

Assay Buffer: Tris-buffered saline (TBS), pH 7.4, containing 0.1% Bovine Serum Albumin (BSA)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in DMSO, then further dilute into Assay Buffer to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration in the assay is ≤1%.

-

Assay Setup:

-

Add 50 µL of Assay Buffer to all wells.

-

Add 10 µL of diluted this compound or vehicle (Assay Buffer with DMSO) to the appropriate wells.

-

Add 20 µL of human FXIIa (final concentration ~1-5 nM) to all wells except for the blank. Mix gently by tapping the plate.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation: Add 20 µL of the FXIIa chromogenic substrate (final concentration ~200 µM) to all wells to start the reaction.

-

Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the change in absorbance at 405 nm (OD₄₀₅) every minute for 30-60 minutes (kinetic mode).[9][10]

-

Data Analysis:

-

Calculate the rate of substrate hydrolysis (V = ΔOD₄₀₅/min) for each well.

-

Determine the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol 2: Activated Partial Thromboplastin Time (aPTT) Assay

This assay measures the effect of this compound on the contact activation (intrinsic) and common pathways of coagulation in plasma.

Materials:

-

Human Platelet-Poor Plasma (PPP)

-

This compound

-

aPTT reagent (containing a surface activator like silica or kaolin, and phospholipids)

-

25 mM Calcium Chloride (CaCl₂) solution

-

Coagulometer or a microplate reader capable of turbidity measurements

-

Water bath at 37°C

Procedure:

-

Inhibitor and Plasma Preparation: Prepare dilutions of this compound in an appropriate buffer (e.g., TBS).

-

Incubation:

-

In a coagulometer cuvette, mix 90 µL of PPP with 10 µL of the this compound dilution or vehicle control.

-

Incubate the mixture at 37°C for 5 minutes.

-

-

Activation: Add 100 µL of pre-warmed aPTT reagent to the plasma-inhibitor mixture. Incubate at 37°C for a further 3-5 minutes (the activation time specified by the reagent manufacturer).

-

Clot Initiation and Detection:

-

Dispense 100 µL of pre-warmed 25 mM CaCl₂ into the cuvette to initiate clotting.

-

Simultaneously, start the timer on the coagulometer. The instrument will automatically detect the time to fibrin clot formation.

-

-

Data Analysis:

-

Record the clotting time in seconds for each concentration of this compound.

-

Plot the clotting time against the inhibitor concentration. The data can be used to determine the concentration required to double the baseline aPTT, a common measure of anticoagulant effect.

-

Experimental Workflow for Inhibitor Characterization

The following diagram outlines a typical workflow for characterizing a novel FXIIa inhibitor like this compound.

Caption: A stepwise workflow for evaluating FXIIa inhibitors from initial screening to in vivo testing.

Application in In Vivo Models of Thrombosis

This compound can be used to investigate the role of the contact pathway in animal models of thrombosis. A common model is the ferric chloride (FeCl₃)-induced carotid artery thrombosis model in mice.

Conceptual Protocol:

-

Animal Preparation: Anesthetize the mouse and surgically expose the common carotid artery.

-

Inhibitor Administration: Administer this compound intravenously (i.v.) or via another appropriate route at a predetermined dose. A vehicle control group should be included.

-

Thrombosis Induction: Apply a filter paper saturated with FeCl₃ solution (e.g., 5-10%) to the adventitial surface of the artery for 3-5 minutes to induce endothelial injury and initiate thrombosis.

-

Blood Flow Monitoring: Monitor blood flow in the artery using a Doppler flow probe. The primary endpoint is the time to complete vessel occlusion.

-

Endpoint Analysis: After the experiment, the injured arterial segment can be excised, and the thrombus can be collected and weighed.

-

Bleeding Assessment: In a separate cohort of animals, the effect of this compound on hemostasis can be assessed using a tail transection bleeding time assay to confirm its hemostasis-sparing profile.

Summary of Expected Results

| Assay | Parameter Measured | Expected Result with this compound |

| FXIIa Chromogenic Assay | IC₅₀ | Potent inhibition (low nM range) |

| aPTT Assay | Clotting Time (seconds) | Dose-dependent prolongation of clotting time |

| Thrombin Generation Assay | Lag Time, Peak Thrombin | Prolonged lag time and reduced peak thrombin |

| In Vivo Thrombosis Model | Time to Occlusion, Thrombus Weight | Increased time to occlusion, reduced thrombus weight |

| Bleeding Time Assay | Bleeding Time (seconds) | No significant increase compared to vehicle control |

Table 2: Summary of expected outcomes when studying the contact activation pathway using this compound.

This compound is a powerful and selective research tool for elucidating the functions of Factor XIIa and the contact activation pathway. Its utility spans from basic biochemical assays to complex in vivo models of thrombosis. The protocols provided herein offer a robust framework for researchers to investigate the therapeutic potential of targeting FXIIa for antithrombotic therapies that do not compromise hemostasis.

References

- 1. Contact activation system - Wikipedia [en.wikipedia.org]

- 2. In vivo roles of factor XII - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thebloodproject.com [thebloodproject.com]

- 4. Coagulation - Wikipedia [en.wikipedia.org]

- 5. A role for factor XIIa–mediated factor XI activation in thrombus formation in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of factor XIIa, a new approach in management of thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. Frontiers | The Effects of the Contact Activation System on Hemorrhage [frontiersin.org]

- 9. abcam.com [abcam.com]

- 10. New Blood Coagulation Factor XIIa Inhibitors: Molecular Modeling, Synthesis, and Experimental Confirmation - PMC [pmc.ncbi.nlm.nih.gov]

Experimental Design for Preclinical Evaluation of FXIIa-IN-1 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive framework for the preclinical in vivo evaluation of FXIIa-IN-1, a novel inhibitor of Factor XIIa (FXIIa). The following sections detail the experimental design, methodologies, and expected outcomes for assessing the antithrombotic and anti-inflammatory efficacy, as well as the bleeding risk profile of this compound in established animal models.

Introduction

Factor XIIa (FXIIa) is a serine protease that initiates the intrinsic pathway of coagulation and the kallikrein-kinin system, linking thrombosis and inflammation.[1][2] Inhibition of FXIIa is a promising therapeutic strategy for the development of antithrombotic agents with a potentially lower risk of bleeding complications compared to current anticoagulants.[3][4] this compound is a small molecule inhibitor designed to selectively target FXIIa. This document outlines the essential in vivo experiments to characterize its pharmacological profile.

Signaling Pathways and Experimental Logic

The experimental design is based on the central role of FXIIa in the contact activation pathway, which contributes to both thrombosis and inflammation.

Caption: FXIIa Signaling and Point of Intervention.

The experimental workflow is designed to assess the efficacy of this compound in preventing thrombosis and reducing inflammation, while also evaluating its safety profile regarding bleeding risk.

Caption: Experimental Workflow for In Vivo Testing.